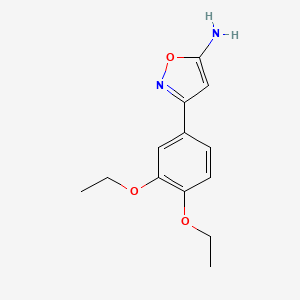

3-(3,4-Diethoxyphenyl)isoxazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-16-11-6-5-9(7-12(11)17-4-2)10-8-13(14)18-15-10/h5-8H,3-4,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBBWDLMICKBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3,4-Diethoxyphenyl)isoxazol-5-amine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a prominent feature in numerous biologically active molecules, and this particular derivative, with its diethoxyphenyl substitution, presents a unique profile for investigation. This document delves into its physicochemical characteristics, synthesis methodologies, and known biological activities, with a particular focus on its potential as an anticancer agent, possibly through the inhibition of histone deacetylases (HDACs). Detailed experimental protocols, safety and handling procedures, and a thorough analysis of its reactivity are presented to equip researchers with the essential knowledge for its application in drug discovery and development.

Introduction

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents. Its unique electronic and structural features allow for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound this compound belongs to this important class of molecules. The presence of the 3,4-diethoxyphenyl group and a 5-amino substituent on the isoxazole core suggests potential for specific interactions with biological targets, making it a compelling candidate for further investigation in medicinal chemistry. This guide aims to consolidate the current understanding of this compound and provide a solid foundation for future research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for some properties of this compound are not extensively reported in publicly available literature, we can compile its known identifiers and some predicted characteristics.

| Property | Value | Source |

| IUPAC Name | 3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine | |

| CAS Number | 501325-89-9 | |

| Molecular Formula | C₁₃H₁₆N₂O₃ | |

| Molecular Weight | 248.28 g/mol | |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC | |

| InChI Key | HQBBWDLMICKBSH-UHFFFAOYSA-N | |

| Storage | Sealed in dry, 2-8°C |

Further experimental determination of properties such as melting point, boiling point, solubility in various solvents, and pKa is crucial for comprehensive characterization.

Synthesis and Characterization

General Synthesis Approach: One-Pot Condensation

A common and efficient method for the synthesis of 5-aminoisoxazole derivatives involves a one-pot condensation reaction. This approach typically utilizes a substituted aldehyde or ketone as a precursor.

An illustrative synthetic workflow is presented below.

Caption: General one-pot synthesis workflow for this compound.

Potential Synthesis Protocol

This is a generalized protocol and requires optimization for the specific target compound.

-

Reaction Setup: To a solution of 3,4-diethoxybenzaldehyde in a suitable solvent (e.g., ethanol), add a β-keto ester (e.g., ethyl cyanoacetate) and a basic catalyst (e.g., piperidine).

-

Knoevenagel Condensation: Stir the mixture at room temperature or with gentle heating to facilitate the Knoevenagel condensation, forming the corresponding α,β-unsaturated intermediate.

-

Cyclization: To the reaction mixture, add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the diethoxyphenyl and aminoisoxazole moieties and their connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C=N (isoxazole), and C-O (ether).

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the functional groups present: the 5-amino group and the isoxazole ring.

-

Nucleophilic Amine Group: The primary amine at the 5-position is nucleophilic and can participate in various reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Schiff Base Formation: Condensation with aldehydes and ketones.

-

-

Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.

The compound should be stored in a dry, cool environment to prevent degradation.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound lies in its potential as an anticancer agent. This is largely based on the known activities of other isoxazole-containing compounds and preliminary in silico studies.

Anticancer Activity

While specific in vitro or in vivo data for this compound is limited in the public domain, related 3,5-diarylisoxazole derivatives have demonstrated significant antiproliferative activity. For instance, some analogs have been shown to act as antitubulin agents, disrupting microtubule dynamics, a key process in cell division. Structure-activity relationship (SAR) studies on related compounds suggest that the presence and substitution pattern of the aryl groups, as well as the 5-amino group, are crucial for potent anticancer effects.

Histone Deacetylase (HDAC) Inhibition

There is evidence suggesting that isoxazole derivatives can act as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development and progression of various cancers. Molecular docking studies have indicated that this compound may bind effectively to the active sites of HDACs. This suggests a potential mechanism for its anticancer activity, where inhibition of HDACs leads to the re-expression of tumor suppressor genes.

Caption: Proposed mechanism of action via HDAC inhibition.

Further experimental validation through enzymatic assays and cell-based studies is necessary to confirm the HDAC inhibitory activity and elucidate the precise mechanism of action of this compound.

Safety and Handling

Based on available safety data for isoxazole derivatives, caution should be exercised when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Comprehensive Characterization: Detailed experimental determination of its physicochemical properties.

-

Optimized Synthesis: Development and validation of a robust and scalable synthesis protocol.

-

In-depth Biological Evaluation:

-

Screening against a panel of cancer cell lines to determine its spectrum of activity and IC₅₀ values.

-

Enzymatic assays to confirm and quantify its HDAC inhibitory activity.

-

In vivo studies in animal models to assess its efficacy, pharmacokinetics, and toxicity.

-

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its isoxazole core, combined with a diethoxyphenyl moiety, provides a unique chemical architecture for interaction with biological targets. The preliminary evidence suggesting its role as an HDAC inhibitor warrants further rigorous investigation. This technical guide provides a foundational understanding of its chemical properties, synthesis, and potential therapeutic applications, serving as a valuable resource for researchers dedicated to the discovery and development of next-generation anticancer agents.

References

- BenchChem. (2025).

- Tsyganov, D. V., Khrustalev, V. N., Konyushkin, L. D., Raihstat, M. M., Firgang, S. I., Semenov, R. V., Kiselyov, A. S., Semenova, M. N., & Semenov, V. V. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112–125.

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-aminoisoxazole-5-carboxylate. Retrieved from [Link]

- Chebanov, V. A., Desenko, S. M., & Knyazeva, I. V. (2019). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 55(10), 866-880.

- Pattanayak, P., Sripathi, N., Halder, D., & Chatterjee, T. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 40(19), 8849-8864.

-

BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]

An In-depth Technical Guide to the Structure Elucidation of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine

Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of both safety and efficacy. For researchers and scientists in the pharmaceutical industry, a compound's journey from a promising hit to a viable drug candidate is paved with rigorous analytical checkpoints. The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[1][2] The title compound, 3-(3,4-diethoxyphenyl)isoxazol-5-amine (Figure 1), represents a novel investigational molecule. Its structure suggests potential for further functionalization and exploration of its bioactivity.

This technical guide provides an in-depth, practical walkthrough of the analytical methodologies required to elucidate and confirm the structure of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of data from Mass Spectrometry, FT-IR, and a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices and the logic of data interpretation will be emphasized, providing a robust framework for scientists engaged in small molecule characterization.

Figure 1: Proposed Structure of this compound

Caption: Molecular structure of the target compound.

I. Foundational Analysis: Synthesis and High-Resolution Mass Spectrometry (HRMS)

The journey of structure elucidation begins with the successful synthesis and purification of the target compound. Several synthetic routes are available for 3,5-disubstituted isoxazoles.[3] For this guide, we will assume the synthesis was achieved via a one-pot reaction involving the condensation of hydroxylamine with a diethoxyphenyl-substituted β-ketoester, a common and efficient method.

Following synthesis and purification by column chromatography, the first analytical step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Positive ion mode is typically chosen to protonate the basic amine group ([M+H]⁺).

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to guarantee mass accuracy.

Data Interpretation and Self-Validation

The expected molecular formula is C₁₃H₁₆N₂O₃. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 249.1234. The HRMS experiment should yield a measured mass that is in close agreement (typically within 5 ppm) with this calculated value.

| Parameter | Expected Value | Hypothetical Observed Value |

| Molecular Formula | C₁₃H₁₆N₂O₃ | C₁₃H₁₆N₂O₃ |

| Calculated [M+H]⁺ | 249.1234 | - |

| Observed [M+H]⁺ | - | 249.1230 |

| Mass Accuracy | < 5 ppm | 1.6 ppm |

This result provides strong evidence for the proposed elemental composition, a critical first step in the elucidation process. A significant deviation would indicate an incorrect product or the presence of impurities.

II. Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation, we can confirm the presence of key structural motifs.

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Absorptions and Interpretation

The FT-IR spectrum of this compound is expected to show several characteristic peaks:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3250 | Medium, Two Bands | N-H Stretch | The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching modes.[4][5] |

| 3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of the C-H bonds on the phenyl ring.[6] |

| 2980-2850 | Medium to Strong | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the ethyl groups (-CH₂- and -CH₃).[4] |

| 1620-1580 | Medium | C=N Stretch | Indicative of the carbon-nitrogen double bond within the isoxazole ring.[7] |

| 1580-1450 | Medium to Strong | Aromatic C=C Stretch | Multiple bands are expected due to the phenyl ring. |

| 1260-1020 | Strong | C-O Stretch | Aromatic ether linkages (Ar-O-CH₂) will produce strong absorptions in this region. |

The presence of these key bands, particularly the dual N-H stretches and the strong C-O ether bands, provides corroborating evidence for the proposed structure.

III. The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. Through a series of 1D and 2D experiments, we can map out the carbon skeleton and the connectivity of protons.

A. ¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation (in CDCl₃)

Based on the structure and data from similar compounds, the following proton signals are predicted:[8][9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.2 | m | 2H | H-2', H-6' | These aromatic protons are adjacent to the isoxazole ring and will appear downfield. |

| ~6.9 | d | 1H | H-5' | This aromatic proton is ortho to an ethoxy group and will be shielded relative to H-2' and H-6'. |

| ~5.8 | s | 1H | H-4 | The lone proton on the isoxazole ring. Its chemical shift is influenced by the substituents at C3 and C5. |

| ~5.0 | br s | 2H | -NH₂ | The amine protons are typically broad and their chemical shift can vary. This signal will exchange with D₂O. |

| ~4.1 | q | 4H | -OCH₂CH₃ | The two methylene groups of the ethoxy substituents will be equivalent or very similar. |

| ~1.4 | t | 6H | -OCH₂CH₃ | The two methyl groups of the ethoxy substituents will also be equivalent or very similar. |

Self-Validating Check: Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum should cause the disappearance of the -NH₂ signal at ~5.0 ppm, confirming its assignment.

B. ¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. A DEPT-135 experiment provides additional information by showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including C=O and C=N) are absent in a DEPT-135 spectrum.

Experimental Protocol: ¹³C NMR and DEPT-135

These spectra are typically acquired in the same sample as the ¹H NMR.

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~170 | Absent | C-5 |

| ~162 | Absent | C-3 |

| ~150-148 | Absent | C-3', C-4' |

| ~125 | Absent | C-1' |

| ~120-110 | Positive | C-2', C-5', C-6' |

| ~95 | Positive | C-4 |

| ~64 | Negative | -OCH₂CH₃ |

| ~15 | Positive | -OCH₂CH₃ |

C. 2D NMR: Connecting the Pieces

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Caption: Workflow for NMR-based structure elucidation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[10]

-

Key Correlations:

-

The isoxazole proton (H-4, ~5.8 ppm) will correlate with the isoxazole carbon (C-4, ~95 ppm).

-

The aromatic protons (~7.4-6.9 ppm) will correlate with their respective aromatic carbons (~120-110 ppm).

-

The methylene protons (~4.1 ppm) will correlate with the methylene carbons (~64 ppm).

-

The methyl protons (~1.4 ppm) will correlate with the methyl carbons (~15 ppm).

-

-

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).

-

Key Correlations:

-

A strong correlation will be observed between the methylene protons (~4.1 ppm) and the methyl protons (~1.4 ppm) of the ethoxy groups.

-

Correlations between the aromatic protons will reveal their connectivity on the phenyl ring. For example, H-5' should show a correlation to H-6'.

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall molecular framework. It shows correlations between protons and carbons that are 2 or 3 bonds away.[10]

-

Key Correlations for Assembling the Core Structure:

-

H-4 (~5.8 ppm) should show a correlation to C-3 (~162 ppm) and C-5 (~170 ppm) , confirming the isoxazole ring structure.

-

H-2' and H-6' (~7.4-7.2 ppm) should show a correlation to C-3 (~162 ppm) , confirming the attachment of the phenyl ring to the isoxazole ring at the C-3 position.

-

The -NH₂ protons (~5.0 ppm) should show a correlation to C-5 (~170 ppm) and C-4 (~95 ppm) , confirming the position of the amino group.

-

The methylene protons (-OCH₂CH₃, ~4.1 ppm) will correlate to the aromatic carbons they are attached to via the oxygen atom (C-3' and C-4'), confirming the position of the ethoxy groups.

-

-

By systematically analyzing these 2D NMR correlations, every proton and carbon can be assigned, and the connectivity of the entire molecule can be pieced together like a puzzle, providing definitive proof of the structure.

IV. Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS)

While HRMS gives the molecular formula, tandem mass spectrometry (MS/MS) provides information about the molecule's structure by analyzing its fragmentation pattern.

Experimental Protocol: MS/MS

-

Instrumentation: Use a mass spectrometer capable of fragmentation, such as a quadrupole-TOF (Q-TOF) or an ion trap.

-

Precursor Ion Selection: Select the protonated molecular ion ([M+H]⁺, m/z 249.12) as the precursor ion.

-

Collision-Induced Dissociation (CID): Fragment the precursor ion by colliding it with an inert gas (e.g., argon or nitrogen).

-

Data Acquisition: Acquire the spectrum of the resulting fragment ions.

Predicted Fragmentation Pathway

The fragmentation of 3,5-disubstituted isoxazoles can be complex.[11] Based on the structure, a plausible fragmentation pathway is proposed below.

Caption: A plausible MS/MS fragmentation pathway.

-

Initial Fragmentation: A likely initial fragmentation is the loss of ethylene (28 Da) from one of the ethoxy groups via a McLafferty-type rearrangement, leading to a fragment at m/z 221.10.

-

Sequential Loss: This can be followed by the loss of a second ethylene molecule, resulting in a fragment at m/z 193.07, corresponding to the dihydroxy-substituted phenylisoxazolamine.

-

Ring Fragmentation: Subsequent fragmentation could involve the characteristic cleavage of the isoxazole ring.

Observing these specific neutral losses provides further structural confirmation and can help distinguish between isomers.

V. Conclusion: A Multi-faceted Approach to Certainty

The structure elucidation of a novel compound like this compound is not achieved by a single technique but by the logical synthesis of data from multiple orthogonal analytical methods. This guide has demonstrated a systematic workflow, starting from the confirmation of the molecular formula by HRMS, identifying key functional groups with FT-IR, and finally, assembling the complete molecular architecture using a comprehensive suite of 1D and 2D NMR experiments. Tandem mass spectrometry provides a final layer of verification through the analysis of fragmentation patterns. Each step in this process is a self-validating system; the data from one experiment must be consistent with all others. For the drug development professional, this rigorous, multi-faceted approach is not merely an academic exercise—it is a critical requirement for ensuring the identity, purity, and safety of a potential new therapeutic.

References

-

Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. [Link]

-

Supporting Information for a chemical synthesis. [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

-

National Center for Biotechnology Information. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. [Link]

-

CORE. Structural investigation of 3,5‐disubstituted isoxazoles by 1 H‐nuclear magnetic resonance. [Link]

-

Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

ResearchGate. (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

-

ResearchGate. Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. [Link]

-

National Center for Biotechnology Information. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. [Link]

-

MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

-

National Center for Biotechnology Information. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. [Link]

-

International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 April - June 2013 RJPBCS Volume 4 Issue 2 Page No. 389. [Link]

-

MySkinRecipes. Ethyl 5-amino-3-phenylisoxazole-4-carboxylate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

CORE. Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

MDPI. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

YouTube. MS fragmentation patterns. [Link]

-

Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

-

University of California, Los Angeles. IR Chart. [Link]

-

MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]

-

ResearchGate. 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy | Request PDF. [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Fragmentation pattern of compound 5. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. rjpbcs.com [rjpbcs.com]

- 8. ajrcps.com [ajrcps.com]

- 9. rsc.org [rsc.org]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3-(3,4-Diethoxyphenyl)isoxazol-5-amine (CAS: 501325-89-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, known to impart a wide range of biological activities. This document delves into the chemical properties, plausible synthetic routes, and potential therapeutic applications of this specific amine-substituted diethoxyphenyl isoxazole. Particular attention is given to its prospective role as a histone deacetylase (HDAC) inhibitor, a promising avenue for anticancer therapeutics. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel isoxazole-based therapeutic agents.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of pharmacologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[1] Derivatives of isoxazole have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The 5-aminoisoxazole moiety, in particular, offers a versatile synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

This guide focuses on this compound, a molecule that combines the privileged isoxazole core with a diethoxyphenyl substituent. This substitution pattern is of particular interest as the diethoxyphenyl group can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, and potentially enhance its interaction with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 501325-89-9 | [4] |

| Molecular Formula | C₁₃H₁₆N₂O₃ | [4] |

| Molecular Weight | 248.28 g/mol | [4] |

| IUPAC Name | This compound | |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC | |

| InChI Key | HQBBWDLMICKBSH-UHFFFAOYSA-N |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: the conversion of the starting nitrile to a hydroxamoyl chloride, followed by a cyclization reaction with an appropriate three-carbon building block.

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol

Step 1: Synthesis of 3,4-Diethoxy-N-hydroxybenzimidoyl chloride

-

To a solution of 3,4-diethoxybenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate oxime.

-

Suspend the oxime in a chlorinated solvent (e.g., dichloromethane) and treat with a chlorinating agent such as N-chlorosuccinimide (NCS) at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxamoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to ethanol at 0°C.

-

To the sodium ethoxide solution, add ethyl cyanoacetate (1 equivalent) dropwise at 0°C and stir for 30 minutes.

-

Add a solution of 3,4-diethoxy-N-hydroxybenzimidoyl chloride (1 equivalent) in ethanol to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and acidify to pH 5-6 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. While experimental data for this specific compound is not publicly available, analogous isoxazole derivatives have been characterized by the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the diethoxyphenyl and aminoisoxazole moieties, with characteristic chemical shifts for the aromatic, ethyl, and isoxazole protons and carbons.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amine group, C=N and N-O stretches of the isoxazole ring, and C-O stretches of the ether groups.

-

Melting Point (MP): A sharp melting point would indicate the purity of the synthesized compound.

Potential Therapeutic Applications and Mechanism of Action

The primary therapeutic interest in this compound lies in its potential as an anticancer agent, likely through the inhibition of histone deacetylases (HDACs).[7]

Isoxazoles as Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes.

HDAC inhibitors (HDACis) have emerged as a promising class of anticancer drugs. By inhibiting HDAC activity, they restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Several studies have highlighted the potential of isoxazole-containing compounds as HDAC inhibitors.[7] The isoxazole ring can act as a zinc-binding group (ZBG), chelating the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity.

Postulated Mechanism of Action

Based on molecular docking studies of similar isoxazole derivatives, it is hypothesized that this compound could bind to the active site of HDAC enzymes.[7] The proposed binding mode is depicted in the following diagram:

Caption: Postulated binding mode of this compound in the HDAC active site.

-

Zinc Binding: The nitrogen and oxygen atoms of the isoxazole ring are predicted to coordinate with the zinc ion in the catalytic site.

-

Hydrophobic Interactions: The diethoxyphenyl group is expected to occupy a hydrophobic pocket adjacent to the active site, contributing to the binding affinity.

-

Surface Interactions: The 5-amino group may form hydrogen bonds with amino acid residues on the rim of the active site, further stabilizing the complex.

While specific experimental data for this compound is lacking, the broader class of isoxazole-based HDAC inhibitors has shown promising activity, providing a strong rationale for further investigation of this compound.

Future Directions and Research Opportunities

This compound represents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on the following areas:

-

Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, along with comprehensive analytical characterization data.

-

In Vitro Biological Evaluation: Screening of the compound against a panel of HDAC isoforms to determine its potency and selectivity. Cellular assays using various cancer cell lines should be conducted to assess its anti-proliferative and pro-apoptotic effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the diethoxyphenyl and amine moieties to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its isoxazole core, combined with a diethoxyphenyl substituent, provides a strong foundation for the development of novel therapeutics, particularly in the realm of oncology. The potential for this compound to act as an HDAC inhibitor warrants further investigation. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and a rationale for its potential mechanism of action, aiming to facilitate and inspire future research in this promising area.

References

- Der Pharma Chemica.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules.

- Google Patents.

- A review of isoxazole biological activity and present synthetic techniques. Journal of Medicinal Chemistry.

-

Amerigo Scientific. This compound. Available from: [Link]

- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. 2021.

- ResearchGate.

- ResearchGate. Synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)

- Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. 2024.

- Google Patents. Processes for preparing 3-amino-isoxazoles. US3242189A.

- An-Najah Staff. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. 2021.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.

- Google Patents. Process for preparing isoxazole compounds. US3468900A.

- Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. PMC.

Sources

- 1. data.epo.org [data.epo.org]

- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. staff.najah.edu [staff.najah.edu]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. Buy this compound | 501325-89-9 [smolecule.com]

An In-depth Technical Guide to the Synthesis of 3-(3,4-diethoxyphenyl)isoxazol-5-amine

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway to 3-(3,4-diethoxyphenyl)isoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the Friedel-Crafts acylation of 1,2-diethoxybenzene, followed by the formation of a β-ketonitrile intermediate, and culminating in a cyclization reaction to yield the target 5-aminoisoxazole. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations for each synthetic transformation. The procedures outlined herein are designed to be self-validating, with in-text citations to authoritative literature supporting the key steps and claims.

Introduction

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties. The 5-aminoisoxazole moiety, in particular, serves as a crucial pharmacophore in the design of novel therapeutic agents. The title compound, this compound, incorporates the 3,4-diethoxyphenyl group, a common feature in molecules targeting various biological pathways. This guide delineates a logical and efficient synthetic strategy for the preparation of this compound, emphasizing practical execution and mechanistic understanding.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in three main stages. The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3,4-Diethoxyacetophenone via Friedel-Crafts Acylation

The initial step involves the introduction of an acetyl group onto the 1,2-diethoxybenzene ring. The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic rings. The two ethoxy groups on the benzene ring are ortho-, para-directing and activating, which facilitates the electrophilic aromatic substitution.

Reaction Mechanism:

The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃).[1] The acylium ion is not prone to rearrangement, which is a significant advantage over Friedel-Crafts alkylation.[1][2] The electron-rich 1,2-diethoxybenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex).[3] Subsequent deprotonation by a weak base, such as the AlCl₄⁻ complex, restores the aromaticity of the ring and yields the desired ketone, 3,4-diethoxyacetophenone.[3]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.[3]

-

Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.[3]

-

Addition of 1,2-Diethoxybenzene: After the addition of acetyl chloride is complete, add a solution of 1,2-diethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio | Key Considerations |

| 1,2-Diethoxybenzene | 1.0 | Starting material. |

| Acetyl Chloride | 1.1 | Acylating agent. |

| Aluminum Chloride | 1.1 | Lewis acid catalyst; handle with care due to its hygroscopic and corrosive nature.[3] |

| Dichloromethane | - | Anhydrous solvent. |

Step 2: Synthesis of 3-(3,4-Diethoxyphenyl)-3-oxopropanenitrile

The conversion of the synthesized ketone to a β-ketonitrile is a crucial step. This can be achieved through a Claisen-type condensation reaction.[4][5] In this process, the ketone is reacted with a source of a nitrile group, such as acetonitrile, in the presence of a strong base.

Reaction Mechanism:

A strong base, such as sodium ethoxide or sodium hydride, deprotonates acetonitrile to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 3,4-diethoxyacetophenone, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an ethoxide or hydride ion and protonation during workup yields the β-ketonitrile. The use of a full equivalent of a strong base is often necessary to drive the equilibrium towards the product side.[5]

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried flask under a nitrogen atmosphere, dissolve clean sodium metal (1.2 equivalents) in absolute ethanol with gentle heating to prepare a solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of 3,4-diethoxyacetophenone (1.0 equivalent) and anhydrous acetonitrile (3-4 equivalents).

-

Reaction Progression: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

-

Acidification and Extraction: Acidify the aqueous solution with dilute hydrochloric acid to a pH of 5-6. The β-ketonitrile will precipitate out or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Reagent/Solvent | Molar Ratio | Key Considerations |

| 3,4-Diethoxyacetophenone | 1.0 | Intermediate from Step 1. |

| Acetonitrile | 3-4 | Reagent and solvent. Must be anhydrous. |

| Sodium | 1.2 | To form the strong base, sodium ethoxide. |

| Ethanol | - | Anhydrous solvent for preparing sodium ethoxide. |

Step 3: Synthesis of this compound via Cyclization

The final step is the cyclocondensation of the β-ketonitrile with hydroxylamine to form the 5-aminoisoxazole ring. This is a well-established and reliable method for the synthesis of this class of compounds.[6]

Reaction Mechanism:

The reaction proceeds through the initial nucleophilic attack of the hydroxylamine on the carbonyl carbon of the β-ketonitrile to form an oxime intermediate. This is followed by an intramolecular cyclization where the nitrogen of the oxime attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic 5-aminoisoxazole ring. The reaction is typically carried out in the presence of a base to facilitate the reaction.

Caption: Key stages in the formation of the 5-aminoisoxazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(3,4-diethoxyphenyl)-3-oxopropanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or triethylamine (1.5 equivalents) to the solution.

-

Reaction Progression: Heat the reaction mixture to reflux for 6-8 hours. Monitor the completion of the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Isolation and Purification: Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

| Reagent/Solvent | Molar Ratio | Key Considerations |

| 3-(3,4-Diethoxyphenyl)-3-oxopropanenitrile | 1.0 | Intermediate from Step 2. |

| Hydroxylamine Hydrochloride | 1.2 | Source of hydroxylamine. |

| Base (e.g., Sodium Acetate) | 1.5 | To neutralize HCl and facilitate the reaction. |

| Ethanol/Methanol | - | Reaction solvent. |

Characterization of this compound

The structure of the final product should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the diethoxyphenyl group, the ethoxy groups (a quartet and a triplet), a singlet for the isoxazole ring proton, and a broad singlet for the amine protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbons of the diethoxyphenyl ring, the ethoxy groups, and the isoxazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₆N₂O₃, MW: 248.28 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the isoxazole ring, and C-O stretching of the ether linkages.

Conclusion

This technical guide has detailed a reliable and well-precedented three-step synthetic route for the preparation of this compound. By providing a thorough explanation of the reaction mechanisms, detailed experimental protocols, and key considerations for each step, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development. The successful execution of this synthesis will provide access to a valuable molecular scaffold for further chemical exploration and biological evaluation.

References

- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. BenchChem Technical Guides.

- University of Michigan. (n.d.).

- Khan Academy. (2019).

- Supporting Information for a relevant journal article providing analytical d

- Saad, H. A., Vaultier, M., & Derdour, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527–533.

- ChemTube3D. (n.d.).

- Khan Academy. (n.d.).

- Al-Ghorbani, M., et al. (2020). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Journal of Heterocyclic Chemistry.

- The Organic Chemistry Tutor. (2020).

- S. G. K. et al. (2021). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry.

- ChemicalBook. (n.d.). 2'-HYDROXY-3',4'-DIMETHOXYACETOPHENONE synthesis.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- El-Gazzar, A. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. European Journal of Medicinal Chemistry.

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin.

- El-Gazzar, A. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. European Journal of Medicinal Chemistry.

- ChemicalBook. (n.d.). 1,2-Diethoxybenzene synthesis.

- ResearchGate. (n.d.).

- Heteroletters. (2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)

- Semantic Scholar. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)

- Google Patents. (n.d.). CN102295578A - Synthetic method of 3,3-diethoxypropionitrile.

- El-Sayed, N. N. E., et al. (2016). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)

- Organic Chemistry Portal. (n.d.).

- McMurry, J. (2024). 23.

- Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE.

- OpenStax. (2024). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition.

- Res. J. Chem. Env. Sci. (2013). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity.

- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Speciality Petrochemicals. (2009).

- Organic Syntheses. (n.d.).

- Eureka | Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Organic Syntheses. (n.d.).

- Organic Syntheses. (n.d.).

- ResearchGate. (2015).

- G-Biosciences. (n.d.). Hydroxylamine·HCl.

- Google Patents. (n.d.). CN110183391A - The method that one kettle way prepares D-Cycloserine.

- National Institutes of Health. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides.

Sources

3-(3,4-Diethoxyphenyl)isoxazol-5-amine mechanism of action

**An In-Depth Technical Guide to the

Mechanism of Action of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine**

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action of this compound. While the definitive mechanism for this specific molecule is not yet established in scientific literature, its structural motifs—the isoxazole core and the 3,4-diethoxyphenyl group—provide substantive evidence for plausible biological targets. This guide synthesizes current knowledge on related compounds to propose two primary, scientifically-grounded hypotheses: Histone Deacetylase (HDAC) inhibition and Phosphodiesterase (PDE) inhibition . We present a logical, multi-pronged experimental strategy designed to rigorously test these hypotheses, complete with detailed protocols and the rationale behind each step. The aim is to equip research teams with the foundational knowledge and practical workflows necessary to define the pharmacological identity of this promising compound.

Introduction and Current Landscape

This compound is an organic compound featuring a five-membered isoxazole heterocycle, a known pharmacophore present in numerous bioactive molecules and approved drugs.[1][2] The isoxazole ring system is a versatile scaffold in medicinal chemistry, contributing to a wide array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[3] However, for this compound specifically, there is currently no scientific literature available detailing its precise mechanism of action. Preliminary in-silico studies and the activities of structural analogs suggest potential interactions with enzymes crucial to disease progression, positioning it as a molecule of interest for further investigation.[4]

Given the absence of direct evidence, a hypothesis-driven approach is essential. This guide is structured to explore the two most probable mechanisms of action based on the compound's key structural features.

Hypothesizing the Mechanism of Action: A Dual-Target Rationale

The molecular architecture of this compound points toward two distinct, yet highly plausible, enzyme families as primary targets.

Hypothesis A: Inhibition of Histone Deacetylases (HDACs)

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This action leads to chromatin compaction and transcriptional repression of key genes, including tumor suppressors.[5] Inhibition of HDACs results in hyperacetylation, leading to a more open chromatin structure, reactivation of suppressed genes, and ultimately can induce cell cycle arrest, apoptosis, and cell death in cancer cells.[5][6]

Rationale for this Hypothesis:

-

Isoxazole as a Zinc-Binding Group (ZBG): The isoxazole moiety, particularly with specific substitutions, can function as a zinc-binding group.[7][8] This is critical, as the catalytic activity of most HDACs (Classes I, II, and IV) depends on a zinc ion in the active site.[9] Novel isoxazole-based HDAC inhibitors have been designed where the isoxazole ring coordinates with this zinc ion, disrupting the enzyme's function.[8][10][11]

-

Precedent in Isoxazole Derivatives: A growing body of literature demonstrates that various isoxazole-containing compounds exhibit potent HDAC inhibitory activity and are being actively investigated as anti-cancer agents.[11][12] Preliminary studies on this compound have also suggested, through molecular docking, that it could bind effectively to the active sites of HDACs.[4]

Hypothesis B: Inhibition of Phosphodiesterases (PDEs)

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[13] By degrading these molecules, PDEs play a critical role in terminating their signaling cascades.[14] Inhibiting PDEs leads to an accumulation of intracellular cAMP and/or cGMP, which can trigger a wide range of physiological responses, including smooth muscle relaxation, reduced inflammation, and modulation of cardiac function.[15]

Rationale for this Hypothesis:

-

The Catechol Ether Motif: The 3,4-diethoxyphenyl group is a classic pharmacophore found in many potent and selective PDE inhibitors, particularly those targeting the PDE4 family. This "catechol diether" moiety is known to form key interactions within the active site of PDE4 enzymes. The presence of this group is a strong indicator of potential PDE inhibitory activity.[16][17][18]

-

Isoxazole as a Scaffold: The isoxazole ring serves as a rigid scaffold to correctly orient the 3,4-diethoxyphenyl group for optimal binding within the PDE active site. Numerous heterocyclic scaffolds, including isoxazoles, have been successfully employed in the design of PDE inhibitors.[6]

Experimental Validation Strategy

To systematically investigate these hypotheses, a tiered approach is recommended, beginning with in vitro biochemical assays and progressing to cell-based functional assays.

Workflow for Investigating Dual Hypotheses

Caption: A streamlined workflow for validating the dual hypotheses.

PART A: Validating the HDAC Inhibition Hypothesis

Experiment 1: In Vitro HDAC Enzymatic Activity Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of HDACs and to establish its potency (IC50) and selectivity across different HDAC isoforms.

Methodology: A fluorometric or colorimetric assay is recommended for its high sensitivity and suitability for high-throughput screening.[19][20]

Step-by-Step Protocol (Fluorometric Method):

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the compound in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).

-

Prepare a positive control inhibitor (e.g., Trichostatin A or SAHA).[20]

-

Reconstitute recombinant human HDAC enzymes (a panel including Class I, IIa, and IIb isoforms is recommended) in assay buffer.

-

Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[21]

-

-

Assay Procedure (96- or 384-well plate format):

-

To each well, add the diluted test compound or control.

-

Add the diluted recombinant HDAC enzyme to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the deacetylation reaction and simultaneously add the developer solution (which contains a protease that cleaves the deacetylated substrate to release the fluorophore).

-

Incubate for 15-20 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 355/460 nm).[22]

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation:

| Target Enzyme | IC50 of Compound (nM) | IC50 of SAHA (nM) |

| HDAC1 | Experimental Value | Reference Value |

| HDAC2 | Experimental Value | Reference Value |

| HDAC3 | Experimental Value | Reference Value |

| HDAC6 | Experimental Value | Reference Value |

| HDAC8 | Experimental Value | Reference Value |

| Caption: Table for summarizing IC50 values against a panel of HDAC isoforms. |

Experiment 2: Cellular Histone Acetylation Assay (Western Blot)

Objective: To confirm that the compound engages its target in a cellular context by measuring the accumulation of acetylated histones.

Methodology: Western blotting is the standard method for detecting changes in the acetylation status of specific histone lysine residues.[23][24]

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., HeLa, HCT116) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (based on the IC50 from the enzymatic assay) for a set time course (e.g., 6, 12, 24 hours). Include a vehicle (DMSO) control and a positive control (e.g., SAHA).

-

-

Histone Extraction:

-

Harvest the cells and isolate the nuclei.

-

Perform an acid extraction of histones or use a commercial kit to prepare nuclear lysates.

-

Determine the protein concentration of the extracts using a BCA assay.

-

-

Western Blotting:

-

Separate 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or anti-β-actin).[24]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the acetylated histone signal to the total histone or loading control signal.

-

Compare the normalized signal in treated samples to the vehicle control.

-

HDAC Signaling Pathway Diagram

Caption: Inhibition of HDACs prevents histone deacetylation, promoting gene expression.

PART B: Validating the PDE Inhibition Hypothesis

Experiment 1: In Vitro PDE Enzymatic Activity Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of PDEs and to establish its potency (IC50) and selectivity across different PDE families (especially PDE4).

Methodology: A fluorescence polarization (FP) or luminescence-based assay is highly effective for quantifying PDE activity.

Step-by-Step Protocol (Luminescence-based, e.g., PDE-Glo™):

-

Reagent Preparation:

-

Prepare a stock solution and serial dilutions of this compound in DMSO.

-

Prepare a positive control inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5).[25]

-

Reconstitute a panel of recombinant human PDE enzymes (e.g., PDE1B, PDE2A, PDE3A, PDE4D, PDE5A).

-

Prepare the cyclic nucleotide substrate (cAMP or cGMP, depending on the PDE isoform being tested).

-

-

Assay Procedure (384-well plate format):

-

Add the diluted test compound or control to the appropriate wells.

-

Add the PDE enzyme and the cAMP/cGMP substrate to initiate the reaction. Incubate for 30-60 minutes at room temperature. This reaction converts the cyclic nucleotide to its linear monophosphate form (AMP/GMP).

-

Add a "Stop Reagent" containing a different PDE to terminate the primary reaction and degrade any remaining cyclic nucleotide substrate.

-

Add a "Detection Reagent" containing Kinase-Glo®, which measures the amount of ATP remaining after a kinase reaction that specifically phosphorylates the AMP/GMP produced in the first step. The resulting luminescence is inversely proportional to the initial PDE activity.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a microplate reader.

-

A high luminescent signal indicates low PDE activity (i.e., strong inhibition).

-

Calculate the percent inhibition for each concentration and determine the IC50 value as described for the HDAC assay.

-

Data Presentation:

| Target Enzyme | Substrate | IC50 of Compound (nM) | IC50 of Control (nM) |

| PDE1B | cGMP/cAMP | Experimental Value | Reference Value |

| PDE3A | cAMP | Experimental Value | Reference Value |

| PDE4D | cAMP | Experimental Value | Rolipram Value |

| PDE5A | cGMP | Experimental Value | Sildenafil Value |

| Caption: Table for summarizing IC50 values against a panel of PDE isoforms. |

Experiment 2: Intracellular cAMP/cGMP Measurement

Objective: To verify that PDE inhibition by the compound leads to the expected downstream consequence: an increase in intracellular second messenger levels.

Methodology: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for quantifying intracellular cAMP or cGMP.[26][27]

Step-by-Step Protocol (cAMP ELISA):

-

Cell Culture and Treatment:

-

Use a relevant cell line (e.g., U937 human monocytic cells for inflammation studies).

-

Pre-treat cells with various concentrations of this compound for 30 minutes. Include a vehicle control and a positive control (e.g., Rolipram).

-

Stimulate the cells with an agent that induces cAMP production (e.g., Forskolin) for 15 minutes.

-

-

Cell Lysis:

-

Terminate the reaction and lyse the cells using the lysis buffer provided in the ELISA kit. The lysis buffer typically contains a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation during sample processing.[28]

-

-

ELISA Procedure:

-

Add cell lysates and a series of cAMP standards to the wells of an antibody-coated microplate.

-

Add an HRP-conjugated cAMP tracer to all wells. This tracer will compete with the cAMP in the sample for binding to the capture antibody.

-

Incubate for 1-2 hours.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate until color develops. The amount of color is inversely proportional to the amount of cAMP in the sample.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Generate a standard curve using the cAMP standards.

-

Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

-

Compare cAMP levels in compound-treated cells versus vehicle-treated cells.

-

PDE Signaling Pathway Diagram

Caption: Inhibition of PDEs prevents cAMP breakdown, leading to downstream signaling.

Conclusion and Future Directions

This guide outlines a clear, logical, and technically detailed path for elucidating the primary mechanism of action of this compound. By systematically testing the well-founded hypotheses of HDAC and PDE inhibition, researchers can efficiently determine the compound's biological target(s).

Positive results in one or both pathways will pave the way for more advanced studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer or inflammatory disease.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the molecule.

The experimental framework provided herein serves as a robust starting point for any research program aiming to unlock the therapeutic potential of this promising isoxazole derivative.

References

- Marks, P. A. (2007). Histone deacetylase inhibitors: molecular mechanisms of action. Journal of the National Cancer Institute, 99(15), 1134-1136.

- Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769-784.

- Rani, P., et al. (2020). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews, 2(3), 193-208.

- Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Pharmacology & Therapeutics, 135(2), 175-187.

- Zhang, H. T. (2009). Phosphodiesterase: overview of protein structures, potential therapeutic applications and recent progress in drug development. Current Topics in Medicinal Chemistry, 9(4), 307-316.

- Beavo, J. A., & Brunton, L. L. (2002). Cyclic nucleotide research -- still expanding after half a century. Nature Reviews Molecular Cell Biology, 3(9), 710-718.

- Biamonte, M. A., et al. (2010). Design and synthesis of novel isoxazole-based HDAC inhibitors. European Journal of Medicinal Chemistry, 45(9), 4331-4338.

- Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Mammalian cyclic nucleotide phosphodiesterases: molecular mechanisms and physiological functions. Physiological Reviews, 91(2), 651-690.

- Linciano, P., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2043-2053.

- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10.

- Di Micco, S., et al. (2019). Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models. Journal of Medicinal Chemistry, 62(17), 7895-7913.

- Al-Ghorbani, M., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 19(1), 1-32.

- Spicuzza, S., et al. (2022). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). International Journal of Molecular Medicine, 50(5), 1-1.

-

Wikipedia. (2024). Phosphodiesterase. [Link]

- Butler, K. V., & Kozikowski, A. P. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 605, 33-52.

- Boswell-Smith, V., Spina, D., & Page, C. P. (2006). Phosphodiesterase inhibitors. British Journal of Pharmacology, 147(S1), S252-S257.

-

Proteopedia. (2023). Phosphodiesterase. [Link]

- Ashton, M. J., et al. (1994). Benzofuran based PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 4(20), 2411-2416.

- Rahman, T., et al. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol, 6(8), e1782.

- Al-Warhi, T., et al. (2023). Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells. Molecules, 28(14), 5344.

- MarshallRaj, G. (2015). Phosphodiesterase: what is in an enzyme?. Journal of Biomedical and Pharmaceutical Research, 4(5), 20-31.

-

EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]

- Kumar, A., et al. (2021). Another isoxazole-based derivative 5-(3-bromo-4-hydroxyphenyl)-3-(thiophene-2-yl) isoxazole (6) showed an anticancer effect by acting as an HDAC inhibitor. Journal of Molecular Structure, 1225, 129219.

- Li, Y. Q., et al. (2019). Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as phosphodiesterase 4 inhibitors with anti-neuroinflammation potential based on three-dimensional quantitative structure-activity relationship study. Chemical Biology & Drug Design, 93(4), 436-448.

-

EpigenTek. Western Blot (WB) Protocol. [Link]

- Norazrin, A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research, 8, 1729.

- O'Byrne, K. J., et al. (2012). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 7(8), 875-882.

-

Cell Biolabs, Inc. cAMP ELISA Kit (Chemiluminescent). [Link]

- Khan, I., et al. (2018). Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. Molecules, 23(11), 2779.

-

Cell Biolabs, Inc. cAMP ELISA Kit (Colorimetric). [Link]

- Zhang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences, 25(10), 5396.

- An, S., & Toll, L. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

- Digiacomo, M., et al. (2022). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. International Journal of Molecular Sciences, 23(24), 15993.

- Tenor, H., et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(14), 2293-2302.

Sources

- 1. multispaninc.com [multispaninc.com]

- 2. How the Ancient Messengers cAMP and cGMP Deliver Their Messages | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 3. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Histone deacetylase inhibitors: molecular mechanisms of action | Semantic Scholar [semanticscholar.org]

- 7. Design and synthesis of novel isoxazole-based HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphodiesterase - Wikipedia [en.wikipedia.org]

- 14. Phosphodiesterase - Proteopedia, life in 3D [proteopedia.org]

- 15. Phosphodiesterase - Wikiwand [wikiwand.com]

- 16. Benzofuran based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as phosphodiesterase 4 inhibitors with anti-neuroinflammation potential based on three-dimensional quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]